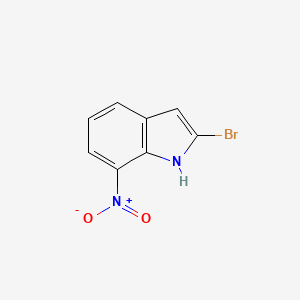

2-Bromo-7-nitro-1H-indole

Description

Contextual Significance of the Indole (B1671886) Heterocycle in Organic Chemistry

The indole nucleus is a fundamental structural motif found in numerous biologically active molecules, including alkaloids, peptides, and various synthetic compounds. rjpn.org Its planar, aromatic nature, and the presence of a nitrogen atom confer unique chemical properties, making it a versatile building block in organic synthesis. creative-proteomics.combhu.ac.in The electron-rich character of the indole ring system renders it highly susceptible to electrophilic substitution reactions, primarily at the C3 position. bhu.ac.inresearchgate.net This reactivity has been extensively exploited for the construction of complex molecular architectures. researchgate.net

Indole and its derivatives are not only integral to the structure of the essential amino acid tryptophan but also serve as precursors to vital biomolecules like the neurotransmitter serotonin (B10506) and the plant hormone indole-3-acetic acid. creative-proteomics.combohrium.com The broad spectrum of biological activities associated with indole-containing compounds has cemented their importance in medicinal chemistry and drug discovery. bohrium.comnih.gov

Importance of Halogenation and Nitro-Substitution in Indole Scaffolds

The introduction of halogen atoms and nitro groups onto the indole scaffold profoundly influences its chemical reactivity and biological properties. Halogenation, the process of introducing one or more halogen atoms, can dramatically alter the electronic and steric characteristics of the indole ring. nih.gov This modification can enhance the metabolic stability of a drug molecule and its ability to cross biological membranes. nih.gov Furthermore, halogenated indoles serve as crucial intermediates in transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide variety of functionalized indole derivatives. nih.gov

Nitro-substitution, the introduction of a nitro group (NO2), is another powerful tool for modifying the properties of indole. The strong electron-withdrawing nature of the nitro group deactivates the indole ring towards electrophilic attack and can direct substitution to specific positions. smolecule.com More importantly, the nitro group can be readily reduced to an amino group, providing a key functional handle for further synthetic transformations and the introduction of diverse substituents. smolecule.com This versatility makes nitroindoles valuable precursors in the synthesis of complex nitrogen-containing heterocyclic systems.

Rationale for Dedicated Research on 2-Bromo-7-nitro-1H-indole

The specific substitution pattern of this compound, with a bromine atom at the 2-position and a nitro group at the 7-position, presents a unique combination of functionalities that warrants dedicated research. The presence of the electron-withdrawing nitro group on the benzene (B151609) portion of the indole ring, coupled with a halogen at the typically less reactive 2-position of the pyrrole (B145914) ring, creates a molecule with distinct electronic and reactivity profiles.

This particular arrangement of substituents makes this compound a valuable intermediate for the synthesis of highly functionalized and potentially biologically active indole derivatives. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the nitro group can be transformed into an amino group, opening avenues for the construction of fused ring systems or the attachment of other pharmacologically relevant moieties. The study of this compound contributes to a deeper understanding of the interplay between different substituents on the indole core and expands the synthetic chemist's toolbox for creating novel molecular architectures.

Historical Development of Synthetic Methodologies for Indole Derivatives

The history of indole chemistry dates back to the mid-19th century. creative-proteomics.com In 1866, Adolf von Baeyer first synthesized indole by the reduction of oxindole (B195798) with zinc dust. wikipedia.org This discovery stemmed from research on the dye indigo. wikipedia.org A pivotal moment in indole synthesis came in 1883 with the development of the Fischer indole synthesis by Emil Fischer. creative-proteomics.comnumberanalytics.com This method, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, remains one of the most widely used strategies for constructing the indole ring system. wikipedia.orgnumberanalytics.com

Over the years, numerous other named reactions have been developed to access the indole core, each with its own advantages and limitations. These include the Reissert, Leimgruber-Batcho, Bartoli, Madelung, and Bischler-Mohlau syntheses. semanticscholar.orgirjmets.comresearchgate.net The 20th and 21st centuries have seen the emergence of more advanced and efficient methods, such as those utilizing transition metal catalysis and C-H activation, which offer greater control over regioselectivity and functional group tolerance. semanticscholar.orgrsc.org These modern approaches have significantly expanded the accessibility and diversity of substituted indoles for various applications. semanticscholar.org

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O2 |

|---|---|

Molecular Weight |

241.04 g/mol |

IUPAC Name |

2-bromo-7-nitro-1H-indole |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H |

InChI Key |

NRUKEAKNDSXRDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 7 Nitro 1h Indole

Targeted Synthesis Strategies for 2-Bromo-7-nitro-1H-indole

Targeted synthesis of this compound can be approached by two primary retrosynthetic disconnections: either by bromination of a 7-nitroindole (B1294693) precursor or by nitration of a 2-bromoindole precursor. The success of each approach is highly dependent on the regioselectivity of the respective electrophilic substitution reactions.

Regioselective Bromination Approaches

The introduction of a bromine atom at the C2 position of an indole (B1671886) ring is a common transformation. However, achieving this selectively in the presence of a deactivating nitro group at the C7 position requires specific brominating agents and conditions. The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack, which can favor substitution on the pyrrole (B145914) ring.

Common brominating agents like N-bromosuccinimide (NBS) are often employed for the bromination of indoles. mdpi.com The regioselectivity of bromination can be influenced by the solvent, temperature, and the presence of any protecting groups on the indole nitrogen. For instance, the bromination of 7-nitroindole with NBS would be the most direct route. However, the reaction conditions must be carefully optimized to prevent bromination at other positions, such as C3, which is typically the most nucleophilic position in the indole ring.

Selective Nitration Pathways for Indole Nuclei

The nitration of a 2-bromo-1H-indole precursor presents another viable pathway. The directing effect of the bromine atom at C2 and the indole nitrogen will influence the position of nitration. Generally, electrophilic substitution on the benzene ring of indole is favored at the C5 position. However, the presence of substituents can alter this preference.

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. However, for sensitive substrates like indoles, milder nitrating agents such as nitronium tetrafluoroborate (B81430) (NO2BF4) or trifluoroacetyl nitrate (B79036) (CF3COONO2) may be employed to improve selectivity and yield. semanticscholar.orgnih.gov For example, the nitration of dimethyl indole-2,3-dicarboxylate with NO2BF4 has been shown to yield a mixture of nitroindoles, with the major product being the 5-nitro derivative. semanticscholar.org This suggests that achieving selective nitration at the C7 position of 2-bromoindole could be challenging and may require specific directing groups or a multi-step synthesis.

One study describes the synthesis of ethyl 3-bromo-7-nitro-1H-indole-2-carboxylate, where the 7-nitro group was present in the starting material before the bromination step. researchgate.net This highlights a strategy where the nitro group is introduced early in the synthesis.

Convergent and Divergent Synthetic Routes

A divergent synthesis would start from a common intermediate that is then elaborated to produce a variety of derivatives, including this compound. For example, a suitably protected 7-nitroindole could serve as a key intermediate. This intermediate could then be subjected to various reactions, including bromination at the C2 position, to yield the target compound.

Precursor Design and Selection

The choice of precursors is critical for a successful synthesis. A common strategy for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.org To synthesize this compound via this method, one would ideally start with (2-bromo-6-nitrophenyl)hydrazine. The subsequent reaction with a suitable two-carbon synthon would then construct the pyrrole ring.

Another approach involves the Bartoli indole synthesis, which utilizes the reaction of a nitroarene with a vinyl Grignard reagent. rsc.org The synthesis of 2-methyl-4-bromo-7-fluoro-1H-indole has been achieved using this method, starting from 2-fluoro-5-bromonitrobenzene. sci-hub.se A similar strategy could potentially be adapted for the synthesis of this compound by using an appropriately substituted nitroarene.

The Reissert indole synthesis offers another pathway, which typically involves the condensation of o-nitrotoluene derivatives with diethyl oxalate (B1200264). cdnsciencepub.com The synthesis of 7-benzylthioindole-2-carboxylic acid has been accomplished using this method, starting from 3-benzylthio-2-nitrotoluene. cdnsciencepub.com This highlights the possibility of constructing the indole ring with a substituent at the 7-position from a corresponding ortho-substituted nitrotoluene.

| Precursor Type | Synthetic Method | Potential Application for this compound |

| (2-bromo-6-nitrophenyl)hydrazine | Fischer Indole Synthesis | Direct formation of the indole ring with the desired substitution pattern. |

| Substituted Nitroarene | Bartoli Indole Synthesis | Reaction with a vinyl Grignard reagent to form the indole nucleus. |

| ortho-Substituted Nitrotoluene | Reissert Indole Synthesis | Condensation with diethyl oxalate to form the indole-2-carboxylate, which can be further modified. |

| 7-Nitroindole | Electrophilic Bromination | Direct bromination at the C2 position. |

| 2-Bromoindole | Electrophilic Nitration | Nitration to introduce the nitro group at the C7 position. |

Catalytic Approaches in the Synthesis of this compound

Transition metal catalysis has become a powerful tool in organic synthesis, offering efficient and selective methods for the formation of C-C and C-N bonds, which are fundamental to indole synthesis.

Metal-Catalyzed Bromination and Nitration

While direct metal-catalyzed bromination and nitration of the indole core at specific positions are not as common as cross-coupling reactions, certain methods have been developed. For instance, cobalt-catalyzed C-H nitration of indoles at the C2-position has been reported, utilizing a detachable directing group. thieme-connect.com This method could potentially be applied to a 7-nitroindole substrate to introduce the bromo group's precursor or the nitro group itself.

Palladium-catalyzed reactions are widely used for indole synthesis. researchgate.netbohrium.comtandfonline.com These often involve the cyclization of appropriately substituted anilines and alkynes. For example, the synthesis of 2,3-disubstituted indoles can be achieved through the reaction of 2-iodoanilines with alkynes using palladium nanoclusters as a catalyst. researchgate.net A strategy for this compound could involve a palladium-catalyzed cyclization of a 2-alkynyl-6-nitroaniline derivative that already contains the bromine atom or can be brominated in a subsequent step.

Gold-catalyzed reactions have also emerged as a valuable tool in indole synthesis, particularly for the cyclization of 2-alkynylanilines. researchgate.netorganic-chemistry.org This method could be employed to construct the indole ring of this compound from a suitably substituted 2-alkynylaniline.

| Catalyst | Reaction Type | Potential Application |

| Cobalt | C-H Nitration | Selective introduction of a nitro group at the C2 position of a pre-functionalized indole. |

| Palladium | Cyclization/Cross-Coupling | Construction of the indole ring from precursors like haloanilines and alkynes. |

| Gold | Cyclization | Formation of the indole nucleus from 2-alkynylanilines. |

Organocatalytic Methods

While organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex indole alkaloids and functionalized indoles, specific examples detailing the organocatalytic synthesis of this compound are not prominently featured in the reviewed literature. However, the principles of organocatalysis can be applied to the synthesis of its precursors. For example, organocatalytic methods are widely used for the enantioselective functionalization of the indole core, often employing chiral amines, Brønsted acids, or thioureas to activate substrates and control stereochemistry. These strategies could theoretically be adapted for the asymmetric synthesis of precursors to the target molecule, although direct applications remain a subject for future research.

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly halogenases and P450 monooxygenases, have shown significant potential for the specific functionalization of indole rings under mild, aqueous conditions.

Enzymatic Halogenation: Flavin-dependent halogenase (FDH) enzymes are capable of regioselective C-H halogenation on electron-rich aromatic rings. nih.govresearchgate.net Studies have demonstrated that engineered variants of the RebH halogenase can efficiently brominate indole derivatives. nih.govresearchgate.net Notably, the RebH variant 3-LSR has been used for the bromination of 5-nitroindole (B16589), achieving high yields of the monobrominated product without the need for an external flavin reductase. nih.govresearchgate.net While this example targets the C3 position of 5-nitroindole, it establishes the principle that nitroindoles are viable substrates for enzymatic halogenation. nih.govnih.gov Directing this enzymatic activity to the C2 position of 7-nitroindole would likely require further enzyme engineering and a deeper understanding of the substrate-enzyme active site interactions.

Enzymatic Nitration: The cytochrome P450 enzyme TxtE is the only known enzyme that can directly nitrate a C-H bond using nitric oxide (NO) and O₂. nih.gov It naturally nitrates the C4 position of L-tryptophan. nih.gov However, protein engineering efforts have created chimeric TxtE fusion proteins with improved activity and altered regioselectivity. nih.govnih.gov These engineered biocatalysts have demonstrated the ability to nitrate various tryptophan analogs, including producing 7-nitro-L-tryptophan derivatives, showcasing remarkable regio-promiscuity. nih.govacs.org This biocatalytic nitration of an indole at the C7 position provides a potential enzymatic route to the 7-nitroindole scaffold, a key precursor for the target molecule.

Below is a table summarizing relevant biocatalytic reactions on indole substrates.

| Enzyme System | Substrate | Product | Key Findings | Reference |

| RebH variant 3-LSR (Halogenase) | 5-Nitroindole | 3-Bromo-5-nitroindole | High conversion achieved without external flavin reductase; demonstrates enzymatic bromination of a nitro-substituted indole. | nih.gov, researchgate.net |

| Engineered TrpB (Tryptophan Synthase) | 7-Nitroindole | 7-Nitro-L-tryptophan | Evolved TrpB variants show excellent activity for synthesizing tryptophan analogues from substituted indoles. | acs.org |

| Engineered P450 TxtE (Nitrase) | 4-Me-dl-Tryptophan | 4-Me-5-NO₂-L-Trp & 4-Me-7-NO₂-L-Trp | Chimeric enzymes exhibit improved nitration activity and regio-promiscuity, capable of producing 7-nitroindole derivatives. | nih.gov |

Sustainable and Green Chemistry Methodologies

Green chemistry principles are increasingly being integrated into synthetic routes to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant green chemistry advancement, often leading to higher efficiency, shorter reaction times, and easier purification. researchgate.net In the realm of indole synthesis, multi-component reactions under solvent-free conditions have been developed. For example, a three-component reaction of 2-hydroxy-1,4-naphthoquinone, substituted salicylic (B10762653) aldehydes, and indoles using Indium(III) triflate (In(OTf)₃) as a catalyst has been performed at 110 °C without any solvent to produce complex indole-possessing naphthoquinones. mdpi.com This methodology, which accommodates bromo- and nitro-substituted precursors, highlights the potential for developing solvent-free routes to simpler structures like this compound, thereby reducing solvent waste and simplifying the operational setup. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and uniformly, which can dramatically reduce reaction times and improve yields. rsc.org This technology has been successfully applied to the synthesis of nitroindoles. A notable example is the palladium-catalyzed intramolecular arene-alkene coupling of N-aryl β-nitroenamines to produce 3-nitroindoles. nih.gov, nih.gov Under microwave irradiation, reaction times were reduced from hours to minutes, and yields were significantly improved compared to conventional heating methods. nih.gov

The table below compares conventional vs. microwave heating for a representative nitroindole synthesis.

| Heating Method | Solvent | Temperature | Time | Yield | Reference |

| Oil Bath | Pyridine | 110 °C | 12 h | 25% | nih.gov |

| Microwave | Pyridine | 110 °C | 90 min | 57% | nih.gov |

| Microwave | DMF | 110 °C | 90 min | 81% | nih.gov |

This demonstrates that microwave-assisted techniques could be highly effective for synthesizing the 7-nitroindole precursor or for carrying out the final cyclization or substitution steps in the synthesis of this compound.

Photochemical Synthesis Routes

Photochemical reactions use light energy to drive chemical transformations, often enabling unique reaction pathways that are inaccessible through thermal methods. The synthesis of indoles via photochemical C-H activation has been demonstrated. unifr.ch One such method involves the photolysis of N-aryltriazoles, which can be prepared through copper-catalyzed cycloaddition reactions, to generate indoles. unifr.ch While a direct photochemical synthesis of this compound has not been specifically reported, the photochemistry of related compounds, such as 7-nitroindolines, has been studied. acs.org These studies provide a foundation for developing novel light-driven synthetic routes to the target molecule, potentially offering mild conditions and unique selectivity.

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters, enhanced safety for hazardous reactions, and straightforward scalability. This technology is well-suited for the synthesis of indoles and their precursors. For instance, the Fischer indole synthesis has been successfully adapted to continuous flow conditions, allowing for high throughput production. uc.pt Furthermore, nitration reactions, which are often highly exothermic and dangerous on a large scale in batch reactors, can be performed much more safely and efficiently in microreactors or flow systems. researchgate.net The application of flow chemistry could enable the safe and scalable production of key intermediates, such as 7-nitroindole, paving the way for a more efficient and industrially viable synthesis of this compound.

Atom Economy and E-Factor Analysis

Atom economy and the Environmental Factor (E-Factor) are key metrics in assessing the greenness of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the amount of waste generated per unit of product.

The synthesis of this compound often begins with 7-nitroindole. A common method involves the direct bromination of 7-nitroindole using a brominating agent such as N-bromosuccinimide (NBS).

A Hypothetical Atom Economy Calculation for the Bromination of 7-Nitroindole:

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 7-Nitroindole | 162.14 | 1 | 162.14 |

| N-Bromosuccinimide (NBS) | 177.98 | 1 | 177.98 |

| Total Mass of Reactants | 340.12 |

| Product | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| This compound | 241.04 | 1 | 241.04 |

| Succinimide | 99.09 | 1 | 99.09 |

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (241.04 / 340.12) x 100 ≈ 70.87%

The E-Factor for this reaction would depend on the actual yield and the amount of solvent and other reagents used and subsequently disposed of. For instance, if the reaction proceeds with a 90% yield, the E-Factor would be calculated as follows:

E-Factor = [Total Mass In - (Mass of Product x Yield)] / (Mass of Product x Yield) Assuming the use of a solvent like dichloromethane, the total mass in would include the reactants and the solvent. Minimizing solvent use and choosing recyclable solvents are crucial for reducing the E-Factor.

Alternative synthetic strategies, such as those involving a Sandmeyer reaction from a corresponding amino-bromo-indole, might offer different atom economy and E-factor profiles. mdpi.com A comprehensive analysis would require a detailed process description for each route.

Optimization of Reaction Parameters and Process Efficiency

The efficiency of synthesizing this compound is highly dependent on the careful control of various reaction parameters. Optimization of these factors can lead to higher yields, reduced reaction times, and a more sustainable process.

Temperature and Pressure Effects

Temperature is a critical parameter in the synthesis of this compound. In bromination reactions, controlling the temperature is essential to prevent side reactions, such as polybromination or degradation of the starting material. For instance, the bromination of indoles is often carried out at low temperatures (e.g., 0 °C) to enhance selectivity. researchgate.netrsc.org Increasing the temperature can accelerate the reaction rate but may also lead to the formation of undesired isomers or byproducts.

Pressure is generally not a significant parameter in the common synthetic routes for this compound, as these reactions are typically carried out at atmospheric pressure.

Reagent Stoichiometry and Concentration

The stoichiometry of the reagents plays a pivotal role in the outcome of the synthesis. In the bromination of 7-nitroindole, using a slight excess of the brominating agent, such as NBS, can help ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the formation of di-brominated products and to simplify the purification process.

The concentration of the reactants can also influence the reaction rate and selectivity. Working under dilute conditions can sometimes minimize side reactions, such as dimerization. researchgate.net However, overly dilute solutions may lead to impractically long reaction times. Finding the optimal concentration is a key aspect of process optimization.

Reaction Time and Conversion Rates

The reaction time is directly linked to the conversion rate of the starting material into the desired product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time. rsc.org Stopping the reaction at the point of maximum conversion of the starting material, while minimizing byproduct formation, is key to achieving high process efficiency. For many indole functionalization reactions, reaction times can range from a few hours to overnight, depending on the specific reagents and conditions employed. uit.no

Reactivity and Mechanistic Investigations of 2 Bromo 7 Nitro 1h Indole

Electrophilic Aromatic Substitution Reactions (EAS) at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, which are highly nucleophilic aromatic systems. The preferred site of electrophilic attack on an unsubstituted indole (B1671886) ring is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) most effectively.

In 2-Bromo-7-nitro-1H-indole, the intrinsic reactivity of the indole nucleus is modulated by two substituents. The nitro group at the C7 position is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). libretexts.org This effect significantly reduces the electron density of the benzene (B151609) ring portion of the molecule, making positions C4, C5, and C6 less susceptible to electrophilic attack than in unsubstituted indole. As a meta-directing group, the 7-nitro substituent would direct incoming electrophiles primarily to the C4 and C6 positions. libretexts.org

Conversely, the bromine atom at the C2 position is a deactivating group due to its inductive electron withdrawal but also an ortho-, para-director because its lone pairs can stabilize an adjacent carbocation via resonance. nih.gov However, the most critical factor remains the powerful directing ability of the indole ring itself, which strongly favors substitution at C3. Research on other 7-substituted indoles has shown that they are compatible with electrophilic substitution protocols, such as nitration, yielding the corresponding 3-nitroindole derivatives. organic-chemistry.org Similarly, enzymatic bromination of 5-nitroindole (B16589) occurs selectively at the C3 position. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at the 2-Position

Aryl halides are typically unreactive toward nucleophilic substitution. However, the presence of strong electron-withdrawing groups on the aromatic ring can facilitate these reactions through an addition-elimination mechanism, known as the SNAr pathway. wikipedia.org This process involves the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex. organic-chemistry.org

Direct Displacement Reactions

The bromine atom at the C2 position of this compound can be displaced by a variety of nucleophiles. This reaction is viable because the indole nucleus, particularly when substituted with an electron-withdrawing group, can accommodate the negative charge developed in the intermediate stage. Nucleophiles such as alkoxides, thiolates, and amines can react with this compound, typically under basic conditions and with heating, to yield the corresponding 2-substituted-7-nitro-1H-indole derivatives. The reaction proceeds via the nucleophilic attack at the C2 carbon, leading to the breakage of the C-Br bond.

Interplay with the Nitro Group's Electron-Withdrawing Effect

For an SNAr reaction to occur, the negative charge of the Meisenheimer intermediate must be effectively stabilized. wikipedia.org This stabilization is most efficient when electron-withdrawing groups are positioned ortho or para to the leaving group. drugfuture.com In this compound, the nitro group is not directly ortho or para to the C2-bromo substituent in the classical sense. However, its powerful electron-withdrawing effect is transmitted through the fused ring system, activating the C2 position towards nucleophilic attack.

Upon attack of a nucleophile at C2, a negative charge develops on the pyrrole (B145914) ring. This charge can be delocalized through the indole's π-system onto the benzene ring and, crucially, onto the nitro group at the C7 position. The resonance structures of the intermediate show that the negative charge can be placed on the oxygen atoms of the nitro group. This delocalization provides significant stabilization for the Meisenheimer-like intermediate, lowering the activation energy for its formation and allowing the substitution reaction to proceed. Thus, the 7-nitro group plays a critical role in enabling the direct displacement of the C2-bromide, a reaction that would be highly unfavorable in the absence of such an activating group.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The C2-bromo functionality of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions provide powerful methods for the synthesis of complex 2-substituted indole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester. beilstein-journals.org This reaction is widely used to form C(sp²)–C(sp²) bonds. For this compound, Suzuki-Miyaura coupling provides a direct route to 2-aryl-7-nitro-1H-indoles.

The reaction is tolerant of a wide range of functional groups, and the presence of the nitro group is generally compatible with the reaction conditions. nih.gov The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 2-arylated indole and regenerate the Pd(0) catalyst. Studies on the Suzuki-Miyaura coupling of 5,7-dibromoindole have demonstrated the reactivity of bromo-substituents on the indole's benzene ring. rsc.org

| Entry | Arylboronic Acid Partner | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Phenyl-7-nitro-1H-indole |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 2-(4-Methoxyphenyl)-7-nitro-1H-indole |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 2-(Pyridin-3-yl)-7-nitro-1H-indole |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 2-(Thiophen-2-yl)-7-nitro-1H-indole |

This table presents representative, plausible conditions for the Suzuki-Miyaura coupling of this compound based on established methodologies for similar substrates.

Sonogashira Coupling

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org This reaction typically requires a copper(I) co-catalyst and an amine base. It is the premier method for synthesizing arylalkynes and, in this context, would be used to prepare 2-alkynyl-7-nitro-1H-indoles.

The reaction mechanism is initiated by the formation of a copper(I) acetylide, which then undergoes transmetalation with a Pd(II)-aryl complex that is formed from the oxidative addition of this compound to a Pd(0) species. Reductive elimination from the resulting palladium complex affords the 2-alkynyl indole product. This methodology has been successfully applied to various halo-indoles and halo-azaindoles, demonstrating its utility in functionalizing heterocyclic systems. mdpi.comnih.gov

| Entry | Terminal Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2-(Phenylethynyl)-7-nitro-1H-indole |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 2-((Trimethylsilyl)ethynyl)-7-nitro-1H-indole |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Acetonitrile | 2-(Hex-1-yn-1-yl)-7-nitro-1H-indole |

| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 4-(7-Nitro-1H-indol-2-yl)-2-methylbut-3-yn-2-ol |

This table presents representative, plausible conditions for the Sonogashira coupling of this compound based on established methodologies for similar substrates.

Heck Reaction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org For this compound, this would involve the reaction of the C2-bromo position with various alkenes to form 2-alkenyl-7-nitro-1H-indoles. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Key steps in the proposed mechanism include:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond at the C2 position of the indole.

Alkene Coordination and Insertion: The alkene coordinates to the resulting Pd(II) complex and subsequently inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C-C double bond of the product and a palladium-hydride species.

Reductive Elimination: The base regenerates the Pd(0) catalyst.

While specific conditions for this compound are not documented, studies on other bromo-indoles, such as 7-bromo-tryptophan, have shown successful Heck couplings with styrenes and acrylates using palladium catalysts and water-soluble ligands under aqueous conditions. nih.gov The electron-withdrawing nature of the nitro group at the C7 position would likely influence the electronic properties of the indole ring and potentially affect the rate of oxidative addition.

Table 1: Hypothetical Heck Reaction Parameters for this compound No experimental data is available. This table is for illustrative purposes only.

| Alkene Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 2-styryl-7-nitro-1H-indole |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. For this compound, this reaction would couple the C2 position with a primary or secondary amine. This method is a powerful tool for synthesizing N-aryl and N-heteroaryl amines. nih.govresearchgate.net

The catalytic cycle is similar to other cross-coupling reactions and involves:

Oxidative addition of the Pd(0) catalyst to the C-Br bond.

Coordination of the amine to the palladium center.

Deprotonation of the amine by a base to form an amido complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Research on unprotected halo-7-azaindoles has demonstrated that these palladium-catalyzed aminations can be performed efficiently, even with the presence of a reactive N-H bond on the heterocyclic core. nih.gov This suggests that the N-H of the indole in this compound might be tolerated under carefully selected conditions, although protection of this group is a common strategy to prevent side reactions. The reaction of 5- and 7-bromotryptophans with various anilines has been successfully achieved in aqueous media, highlighting the reaction's applicability to complex indole systems. core.ac.uk

Table 2: Potential Buchwald-Hartwig Amination Scope for this compound No experimental data is available. This table is for illustrative purposes only.

| Amine Partner | Catalyst / Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | N-(7-nitro-1H-indol-2-yl)aniline |

Negishi and Stille Coupling Variants

Negishi Coupling The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to create a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. nih.gov For this compound, this would allow for the introduction of alkyl, vinyl, or aryl groups at the C2 position by reacting it with the corresponding organozinc reagent. The reaction generally shows good tolerance for various functional groups, including nitro groups. orgsyn.org

Stille Coupling The Stille reaction couples an organic halide with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.org It is valued for the stability of the organostannane reagents to air and moisture and its tolerance of a wide array of functional groups. libretexts.orguwindsor.ca The coupling of this compound with various organostannanes would provide a versatile route to 2-substituted-7-nitro-1H-indoles. A significant drawback is the toxicity of the tin compounds used. wikipedia.org

For both reactions, the catalytic cycle follows the general cross-coupling pathway of oxidative addition, transmetalation (where the organic group is transferred from zinc or tin to the palladium center), and reductive elimination.

Transformations Involving the Nitro Group

Selective Reduction to Amino Functionality

The reduction of an aromatic nitro group to an amine is a fundamental transformation. nih.gov The key challenge in the case of this compound is to selectively reduce the nitro group without affecting the C-Br bond or the indole ring.

Common methods for selective nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) can be effective, but may also lead to hydrodehalogenation (loss of the bromine atom). Alternative catalysts such as Raney Nickel are sometimes used to avoid dehalogenation.

Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in acetic acid, or tin(II) chloride (SnCl₂) in hydrochloric acid, are classic methods for reducing nitroarenes in the presence of other reducible groups.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst can offer mild reaction conditions.

Successful selective reduction would yield 2-bromo-1H-indol-7-amine, a valuable intermediate for further functionalization.

Table 3: Reagents for Selective Reduction of Nitroarenes This table presents general reagents; specific application to this compound has not been reported.

| Reagent | Conditions | Advantages/Disadvantages |

|---|---|---|

| H₂, Pd/C | 1 atm H₂, RT | High efficiency; risk of debromination |

| Fe / NH₄Cl | Reflux in EtOH/H₂O | Inexpensive, often selective |

| SnCl₂·2H₂O | Reflux in EtOH | Mild, good for sensitive substrates |

Derivatization of the Nitro Group (e.g., via nitrones)

The nitro group is a versatile functional group that can be transformed into various other functionalities. nih.gov Beyond reduction to an amine, it can participate in other reactions. For instance, partial reduction of a nitro group can lead to a nitroso intermediate, which can then be used to form other derivatives. Condensation of the corresponding 7-hydroxylaminoindole (formed by controlled reduction of the nitro group) with aldehydes or ketones would yield nitrones. However, there are no specific literature reports detailing the derivatization of the nitro group of this compound in this manner.

Radical Reactions and Single-Electron Transfer Pathways

Nitroaromatic compounds are known to be susceptible to single-electron transfer (SET) processes due to the strong electron-withdrawing nature of the nitro group. nih.gov Upon accepting an electron, this compound would form a radical anion. nih.gov The fate of this radical anion would depend on the reaction conditions. Such species are key intermediates in various chemical and biological processes. nih.gov

Insufficient Data Available to Fulfill Request

A thorough investigation into the chemical literature and available databases has revealed a significant lack of specific experimental data for the compound This compound concerning the requested topics of ring opening and rearrangement reactions, acid-base chemistry and tautomerism, and kinetic and thermodynamic analyses.

While general principles of indole chemistry provide a theoretical framework for predicting the behavior of this molecule, the explicit and detailed research findings, including data tables, required to populate the specified article outline are not present in the currently accessible scientific literature. The available information focuses on the reactivity of substituted indoles in a broader context, without providing the specific mechanistic, quantitative, and analytical details pertaining directly to this compound.

Consequently, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline and content requirements without resorting to speculation or extrapolation from dissimilar compounds, which would compromise the integrity and factual basis of the content. Further empirical research is necessary to elucidate the specific chemical properties and reactivity patterns of this compound to the level of detail requested.

Design and Synthesis of Advanced Derivatives and Analogues

Diversification Strategies at the 2-Position through Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, allowing for the introduction of diverse molecular fragments onto the indole (B1671886) core at the C-2 position by leveraging the reactive C-Br bond.

The Suzuki-Miyaura coupling reaction is a widely employed method for introducing aryl and heteroaryl groups. This reaction involves the coupling of the 2-bromo-7-nitro-1H-indole with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. This strategy allows for the synthesis of 2-aryl-7-nitro-1H-indoles, which are precursors to various biologically active molecules. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and accommodating a broad range of functional groups on the coupling partners.

Commonly used catalytic systems include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand like XPhos. Bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are used in a mixed solvent system, often consisting of an organic solvent like dioxane, toluene, or dimethylformamide (DMF) with water. rsc.orgrsc.org

| Arylboronic Acid Partner | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 7-Nitro-2-phenyl-1H-indole |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-7-nitro-1H-indole |

| Pyridin-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 7-Nitro-2-(pyridin-3-yl)-1H-indole |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 7-Nitro-2-(thiophen-2-yl)-1H-indole |

The introduction of unsaturated aliphatic and alkynyl chains at the 2-position significantly expands the structural diversity of this compound derivatives. The Sonogashira and Heck coupling reactions are the premier methods for these transformations.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (TEA) or diisopropylamine (DIPA). organic-chemistry.orgscirp.org This method provides direct access to 2-alkynyl-7-nitro-1H-indoles.

The Heck reaction is utilized to introduce alkenyl (vinyl) groups by coupling the bromoindole with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The reaction mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the 2-alkenyl-7-nitro-1H-indole product. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 7-Nitro-2-(phenylethynyl)-1H-indole |

| Sonogashira | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 2-(Hex-1-yn-1-yl)-7-nitro-1H-indole |

| Heck | Styrene | Pd(OAc)₂ | NaOAc | DMF | 7-Nitro-2-styryl-1H-indole |

| Heck | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | Ethyl (E)-3-(7-nitro-1H-indol-2-yl)acrylate |

Functionalization of the Amino Group (Post-Nitro Reduction)

A crucial step in derivatizing the 7-position is the reduction of the nitro group to a primary amine, yielding 2-bromo-7-amino-1H-indole. This transformation is commonly achieved through methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic conditions. The resulting amino group is a versatile nucleophile that can undergo various reactions to introduce new functional groups.

The 7-amino group can be readily acylated or sulfonated to form amides and sulfonamides, respectively.

Acylation is typically performed by reacting 2-bromo-7-amino-1H-indole with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the acid byproduct. nih.gov This reaction introduces a carbonyl moiety, which can modulate the electronic properties and hydrogen-bonding capabilities of the molecule.

Sulfonylation follows a similar principle, where the amino group reacts with a sulfonyl chloride in the presence of a base to yield a sulfonamide. This functional group is a common feature in many pharmacologically active compounds.

| Reagent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl chloride | Pyridine | DCM | N-(2-Bromo-1H-indol-7-yl)acetamide |

| Benzoyl chloride | Triethylamine | THF | N-(2-Bromo-1H-indol-7-yl)benzamide |

| Benzenesulfonyl chloride | Pyridine | DCM | N-(2-Bromo-1H-indol-7-yl)benzenesulfonamide |

| Methanesulfonyl chloride | Triethylamine | Acetonitrile | N-(2-Bromo-1H-indol-7-yl)methanesulfonamide |

Further functionalization of the 7-amino group can lead to the formation of ureas and thioureas, which are important pharmacophores known for their hydrogen-bonding capacity and biological activities.

Ureas are synthesized by the reaction of 2-bromo-7-amino-1H-indole with an isocyanate. wikipedia.orgorganic-chemistry.org This addition reaction is typically efficient and proceeds under mild conditions, providing a straightforward route to N,N'-disubstituted ureas.

Thioureas are prepared in a similar fashion through the reaction of the aminoindole with an isothiocyanate. researchgate.netorganic-chemistry.org The thiocarbonyl group in thioureas has distinct electronic and steric properties compared to the carbonyl of ureas, offering another dimension for structural modification.

| Reagent | Solvent | Product Class | Product Name |

|---|---|---|---|

| Phenyl isocyanate | THF | Urea | 1-(2-Bromo-1H-indol-7-yl)-3-phenylurea |

| Methyl isocyanate | DCM | Urea | 1-(2-Bromo-1H-indol-7-yl)-3-methylurea |

| Phenyl isothiocyanate | Ethanol | Thiourea | 1-(2-Bromo-1H-indol-7-yl)-3-phenylthiourea |

| Allyl isothiocyanate | Acetonitrile | Thiourea | 1-Allyl-3-(2-bromo-1H-indol-7-yl)thiourea |

C-H Activation and Functionalization Studies on the Indole Core

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, bypassing the need for pre-functionalized starting materials. chim.it While the indole ring has multiple C-H bonds, functionalization typically occurs at the electron-rich C2 or C3 positions. Accessing the C-H bonds on the benzenoid ring (C4-C7) is more challenging due to their lower reactivity. nih.gov

A successful strategy to overcome this challenge involves the use of a directing group (DG) installed on the indole nitrogen. The DG coordinates to a transition metal catalyst (commonly palladium) and directs the C-H activation to a specific ortho-position. acs.orgacs.org For instance, a bulky phosphinoyl group, such as di-tert-butylphosphinoyl (P(O)tBu₂), has been shown to effectively direct palladium-catalyzed arylation to the C7 position. nih.govresearchgate.net Similarly, a removable pivaloyl group can also serve as a DG for C7 functionalization. acs.org

This methodology could be applied to a protected derivative of this compound to introduce substituents at positions like C4 or C6, creating highly complex and polysubstituted indole scaffolds. For example, after installing a directing group on the indole nitrogen, a palladium-catalyzed reaction with an aryl halide could functionalize one of the benzenoid C-H bonds, offering a pathway to derivatives that are inaccessible through classical methods.

| Target Position | Directing Group (on N-1) | Reaction Type | Reagent | Catalyst |

|---|---|---|---|---|

| C7 | -P(O)tBu₂ | Arylation | Arylboronic acid | Pd(OAc)₂ |

| C7 | -Pivaloyl | Alkenylation | Alkene | Rh(III) complex |

| C4 | -Pivaloyl (with C3-block) | Arylation | Aryl iodide | Pd(OAc)₂ |

| C6 | -P(O)tBu₂ | Arylation | Aryl iodide | Cu(OAc)₂ |

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions are a powerful strategy to construct polycyclic structures by forming a new ring fused to an existing one. For this compound, these reactions can be designed to build upon the indole framework, leading to novel fused heterocyclic systems. The electron-deficient nature of the benzene (B151609) ring, due to the C7-nitro group, and the reactivity of the pyrrole (B145914) moiety can be exploited to achieve various cyclization pathways.

Visible-light-induced dearomative annulation represents a modern approach for creating fused indolines. acs.org While not specifically documented for this compound, analogous strategies involving N-acylated indoles with halo-substituents undergo intramolecular radical addition to the indole core to furnish fused systems. acs.org Another approach involves [3+2]-annulation reactions, which are widely employed for synthesizing five-membered nitrogen heterocycles. chim.it Nitroalkenes are often used in these reactions, where the nitro group can act as both an activating and a leaving group, facilitating the formation of aromatic heterocyclic products. chim.it

Furthermore, metal-catalyzed annulation processes offer a robust route to fused systems. For instance, copper(II)-catalyzed domino coupling and cyclization of 2-alkynylanilines with boronic acids can generate 1,2-disubstituted indoles, which can be further cyclized via palladium-catalyzed intramolecular C-H arylation to form indolo[1,2-f]phenanthridines. organic-chemistry.org Adapting such strategies to this compound could involve initial functionalization at the C2-position via cross-coupling, followed by a designed intramolecular cyclization to build a new fused ring.

A summary of potential annulation strategies is presented below.

| Reaction Type | Key Reagents/Conditions | Potential Fused System |

| Photoredox Dearomative Annulation | Visible light, photocatalyst, radical precursor | Fused Indoline Scaffolds |

| [3+2] Annulation | Dipolarophiles (e.g., nitroalkenes), base or catalyst | Pyrrolo[1,2-a]indoles |

| Palladium-Catalyzed Cyclization | Organometallic coupling partner, Pd catalyst, subsequent C-H activation | Indolo-phenanthridines or other polyaromatics |

| Intramolecular Redox Annulation | Photoexcitation (blue light), internal nucleophile | N-Heterocycles (e.g., Carbazoles) |

Synthesis of Indole Oligomers and Polymers Incorporating this compound Units

The synthesis of indole-based oligomers and polymers is of significant interest for developing organic electronic materials, drawing inspiration from the conductive properties of natural pigments like eumelanin. The this compound molecule is a suitable monomer for such purposes, with the C2-bromine atom serving as a key handle for polymerization through cross-coupling reactions.

An iterative approach utilizing Suzuki-Miyaura coupling has been successfully employed to create poly-substituted indole oligomers. rsc.org This methodology involves a C2-selective borylation of an indole unit followed by a palladium-catalyzed coupling with a halo-indole. For this compound, this would involve coupling with a 2-borylated indole derivative. Repetitive cycles of borylation and coupling can extend the chain, affording oligomers with a defined number of indole units and specific linkages, such as the C2–C7′ linkage. rsc.org

The general strategy for oligomer synthesis via an iterative Suzuki-Miyaura coupling would proceed as follows:

Monomer Preparation: Synthesis of this compound and its N-protected counterpart.

Borylation: Selective borylation of the N-protected indole at the C2 position.

Coupling: Palladium-catalyzed Suzuki-Miyaura coupling between this compound and the C2-borylated indole to form a dimer.

Iteration: Deprotection and subsequent coupling with another borylated monomer to extend the oligomer chain.

Alternative cross-coupling reactions could also be employed for polymerization, as detailed in the table below.

| Coupling Reaction | Catalyst System | Linkage Type | Resulting Polymer Structure |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, base | C-C | Poly(indole) with direct C2-C2 or other linkages |

| Stille Coupling | Pd(PPh₃)₄ | C-C | Poly(indole) linked via organotin intermediates |

| Heck Coupling | Pd(OAc)₂, phosphine ligand | C-C (alkenyl) | Poly(vinyl-indole) derivatives |

| Buchwald-Hartwig Amination | Pd catalyst, ligand | C-N | Polymers with alternating indole and amine units |

The presence of the 7-nitro group would significantly influence the electronic properties of the resulting oligomers or polymers, likely enhancing their electron-accepting capabilities and altering their optical and conductive characteristics.

Stereoselective Synthesis of Chiral Analogues (if applicable)

The parent molecule, this compound, is achiral. Therefore, stereoselective synthesis would involve the introduction of new chiral centers into the molecule through subsequent reactions. The indole scaffold is a common core in many chiral natural products and pharmaceuticals, and numerous asymmetric methods have been developed for its functionalization.

One major avenue for introducing chirality is through reactions at the C3 position of the indole ring. The C3 position can act as a nucleophile in various catalytic asymmetric reactions. For example, enantioselective Mannich reactions using 3-bromooxindoles as nucleophiles have been developed, employing cinchona alkaloid-derived catalysts to achieve high stereoselectivity. rsc.org A similar strategy could be envisioned for this compound, where reaction at the C3 position with an electrophile in the presence of a chiral catalyst would generate a new stereocenter.

Another prominent strategy is the [3+2] cycloaddition, which can construct spirocyclic oxindoles containing multiple stereocenters. rsc.org For instance, the reaction between an isatin-derived methyleneindolinone and a dipolarophile, catalyzed by a chiral complex, can lead to the formation of complex spiro-fused heterocyclic systems with high diastereo- and enantiocontrol. rsc.org By first converting this compound to a suitable reactive intermediate (e.g., a 3-ylideneoxindole), it could participate in such stereoselective cycloadditions.

The table below outlines potential strategies for creating chiral analogues.

| Reaction Type | Position of Functionalization | Chiral Catalyst/Reagent | Product Class |

| Friedel-Crafts Alkylation | C3 | Chiral Lewis Acid (e.g., Cu(II)-BOX) | 3-Substituted Indoles with Quaternary Stereocenter |

| Michael Addition | C3 | Chiral Organocatalyst (e.g., diarylprolinol ether) | 3-Alkyl-indoles with new stereocenter(s) |

| [3+2] Cycloaddition | C2/C3 (via intermediate) | Chiral Metal Complex or Organocatalyst | Spirocyclic Indolines |

| Mannich Reaction | C3 | Chiral Base (e.g., Cinchona Alkaloid) | 3-Aminoalkyl-indoles |

These methods would yield chiral derivatives where the stereochemistry is controlled by the catalyst or chiral auxiliary, expanding the molecular diversity accessible from the this compound starting material.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-Bromo-7-nitro-1H-indole is fundamental to its chemical properties. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the distribution of electrons within the molecule. This analysis reveals the locations of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Molecular Orbital (MO) analysis provides a more detailed picture of the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing nature of the nitro and bromo groups is expected to lower the energies of both the HOMO and LUMO, potentially affecting its reactivity profile.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO-1 | -7.89 |

| HOMO | -6.45 |

| LUMO | -2.10 |

| LUMO+1 | -0.98 |

| HOMO-LUMO Gap | 4.35 |

Conformational Landscape and Energetic Stability

The most stable conformation corresponds to the global minimum on the potential energy surface. The energetic stability of different conformers is typically calculated with a high degree of accuracy, providing insights into the predominant structure of the molecule under various conditions. For instance, intramolecular hydrogen bonding between the N-H of the indole (B1671886) and an oxygen of the nitro group could potentially stabilize a particular conformation.

Reaction Pathway Elucidation and Transition State Characterization

Theoretical chemistry is a powerful tool for mapping out potential reaction pathways for this compound. By modeling the interaction of the molecule with various reagents, the step-by-step mechanism of a chemical reaction can be elucidated. This involves identifying all intermediates and, crucially, the transition states that connect them.

Transition state theory is used to characterize the high-energy structures that represent the bottleneck of a reaction. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. For example, in a nucleophilic aromatic substitution reaction, computational studies could determine whether the substitution of the bromo or nitro group is more favorable by comparing the activation energies of the respective pathways.

Solvent Effects on Reactivity and Conformation

The surrounding solvent can have a significant impact on the reactivity and conformation of a molecule. Computational models can account for these solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For this compound, a polar solvent is likely to stabilize polar transition states, potentially accelerating certain reactions. Solvent molecules can also influence the conformational equilibrium by preferentially solvating one conformer over another. Understanding these solvent effects is crucial for translating theoretical predictions into practical experimental conditions.

Intermolecular Interactions and Supramolecular Assembly Prediction

The non-covalent interactions between molecules of this compound, or with other molecules, govern its physical properties and its ability to form larger, organized structures. Computational methods can be used to predict and quantify these intermolecular interactions, which include hydrogen bonding, halogen bonding, and π-π stacking. nih.gov

The N-H group of the indole ring can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. The bromine atom can participate in halogen bonding, and the aromatic indole ring can engage in π-π stacking interactions. By analyzing the strength and directionality of these interactions, it is possible to predict how molecules of this compound will arrange themselves in the solid state, leading to the prediction of crystal structures and other supramolecular assemblies. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

A range of quantum chemical descriptors can be calculated to provide a quantitative prediction of the reactivity of this compound. These descriptors are derived from the electronic structure and provide a simplified yet powerful way to understand and compare the reactivity of different molecules.

Table 2: Selected Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Predicted Significance for this compound |

|---|---|---|

| Ionization Potential (I) | The energy required to remove an electron. | High, due to electron-withdrawing groups. |

| Electron Affinity (A) | The energy released when an electron is added. | High, indicating a good electron acceptor. |

| Electronegativity (χ) | The tendency to attract electrons. | High, contributing to its electrophilic character. |

| Chemical Hardness (η) | A measure of resistance to charge transfer. | High, suggesting lower reactivity in polar reactions. |

| Electrophilicity Index (ω) | A measure of the ability to accept electrons. | High, indicating a strong electrophile. |

These descriptors can be used in quantitative structure-activity relationship (QSAR) studies to correlate the molecular structure with its chemical or biological activity. rsc.org

Spectroscopic Signature Prediction for Mechanistic Verification

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data to verify the proposed structure and to gain insights into its electronic and vibrational properties.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated to aid in the structural elucidation and to probe the electronic environment of the different atoms in the molecule.

IR and Raman Spectroscopy: Vibrational frequencies can be computed to predict the positions of peaks in the infrared and Raman spectra. These are characteristic of the different functional groups present and can be used to identify the molecule and to study its conformational changes.

UV-Vis Spectroscopy: The electronic transitions responsible for the absorption of ultraviolet and visible light can be calculated using time-dependent DFT (TD-DFT). This allows for the prediction of the absorption spectrum and helps in understanding the electronic excitations within the molecule.

By comparing the predicted spectra with experimental results, a deeper understanding of the molecule's structure and behavior can be achieved, and proposed reaction mechanisms can be supported or refuted.

Advanced Materials Science Applications As a Precursor or Component

Precursor for Organic Electronic Materials

The indole (B1671886) nucleus is a common motif in organic electronic materials due to its electron-rich nature and rigid planar structure, which facilitates π-π stacking and charge transport. The strategic placement of bromo and nitro substituents on the 2-Bromo-7-nitro-1H-indole scaffold allows for tailored electronic properties, making it a potential precursor for a new generation of organic semiconductors.

While specific research detailing the direct integration of this compound into OLEDs is not extensively documented, its structural characteristics suggest potential as a synthetic intermediate. The indole core is a known component in various hole-transporting and emissive materials. The presence of the nitro group, a potent electron-withdrawing group, can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of resulting derivatives. researchgate.net This modulation is critical for tuning the emission color and improving charge injection/transport balance in OLED devices. The bromo group serves as a reactive handle for introducing other functional moieties through cross-coupling reactions to build more complex, conjugated systems required for efficient electroluminescence.

In the field of OFETs, materials with high charge carrier mobility and stability are paramount. The indole scaffold has been explored in the design of organic semiconductors. organic-chemistry.org The functionalization of the this compound core could lead to materials with desirable semiconducting properties. For instance, palladium-catalyzed cross-coupling reactions at the C2-bromo position can extend the π-conjugation of the indole system, a key strategy for enhancing intermolecular electronic coupling and, consequently, charge mobility. The electron-deficient nature imparted by the nitro group can also be exploited to create n-type or ambipolar organic semiconductors, which are less common but highly sought after for complementary logic circuits.

In the context of OPVs, the design of donor and acceptor materials with tailored energy levels is crucial for efficient exciton (B1674681) dissociation and charge collection. While oxindole-based dyes derived from bromo-indoles have been investigated for dye-sensitized solar cells (a type of OPV) nih.gov, the direct application of this compound is less explored. However, its potential as a precursor is significant. The strong electron-withdrawing character of the nitro group makes it suitable for creating acceptor-type materials. By coupling this unit with an electron-donating moiety via the C2-bromo position, a classic Donor-π-Acceptor (D-π-A) structure can be synthesized, which is a highly effective design for OPV materials.

Building Blocks for Functional Dyes and Pigments

The chromophoric indole system, when substituted with electron-withdrawing (nitro) and electron-donating groups, can form the basis of functional dyes. The this compound molecule is a key intermediate for such structures. The extended π-system and the presence of heteroatoms can lead to intense absorption in the visible region of the electromagnetic spectrum. Through synthetic modification at the bromo-position, the conjugation length and the electronic nature of the molecule can be systematically varied to control the color and other photophysical properties like quantum yield and photostability. Enzymatic methods have also been explored for the synthesis of indigoid dyes from substituted indoles, highlighting the versatility of the indole scaffold in pigment creation. mdpi.com

Components in Chemo-sensors and Optical Sensors

The indole scaffold is a prominent fluorophore and has been widely incorporated into chemo-sensors for the detection of various ions and neutral molecules. semanticscholar.org The electron-rich indole ring can engage in cation-π interactions or act as a signaling unit. The this compound derivative possesses features that are advantageous for sensor design. The nitro group can act as a binding site or modulate the electronic properties of the indole ring upon analyte interaction, leading to a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). For instance, indole derivatives containing nitro groups have been investigated for their potential in anion sensing. google.com The C2-bromo position provides a convenient point for attaching specific receptor units designed to bind selectively with a target analyte.

| Sensor Component | Function | Potential Application |

| Indole Ring | Signaling Unit (Fluorophore) | Fluorescence-based detection |

| Nitro Group | Electron-withdrawing, potential binding site | Modulation of photophysical properties upon analyte binding |

| Bromo Group | Reactive site for functionalization | Attachment of selective analyte receptors |

Ligand and Catalyst Design in Organometallic Chemistry

The most established application of this compound in materials science is as a versatile precursor in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions. uomustansiriyah.edu.iq The C2-Br bond is susceptible to oxidative addition to a low-valent palladium center, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to constructing complex organic molecules that can serve as ligands for metal catalysts or as functional materials themselves.

The electron-withdrawing nitro group enhances the reactivity of the C-Br bond towards oxidative addition, making these reactions often efficient. Two primary examples of such transformations are the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling: This reaction couples the bromo-indole with an organoboron compound (e.g., a boronic acid or ester), forming a new C-C bond. nih.gov This is a powerful method for synthesizing biaryl and hetero-biaryl compounds. Starting from this compound, a wide array of aryl or vinyl groups can be introduced at the C2 position. acs.orgmdpi.com

Heck Reaction: This reaction forms a C-C bond between the bromo-indole and an alkene. wikipedia.orgnih.gov It is a key method for the synthesis of substituted alkenes and for constructing carbocyclic rings through intramolecular versions of the reaction. libretexts.orgprinceton.edu

These organometallic transformations enable the synthesis of highly functionalized indole derivatives that can be used as ligands in catalysis. By introducing phosphine, amine, or other coordinating groups, ligands with tailored steric and electronic properties can be designed for a wide range of catalytic applications. nih.gov

| Reaction | Coupling Partner | Product Type | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | 2-Aryl-7-nitro-1H-indole | Pd(0) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) |

| Heck Reaction | Alkene (e.g., Styrene) | 2-Alkenyl-7-nitro-1H-indole | Pd(0) catalyst, Base (e.g., Et₃N) |

Integration into Supramolecular Architectures and Frameworks

There is no available research detailing the use of this compound as a building block or ligand in the formation of supramolecular structures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other self-assembling systems. The potential for this compound to act as a node or linker in such architectures has not been explored in existing literature. Consequently, there are no research findings or data tables to present on this topic.

Emerging Research Directions and Future Perspectives

Development of Novel and More Efficient Synthetic Pathways

Traditional synthetic routes to 2-Bromo-7-nitro-1H-indole often involve multiple steps, prompting researchers to explore more streamlined and efficient methodologies. A significant area of focus is the development of direct C-H functionalization of 7-nitroindole (B1294693). This approach aims to selectively introduce a bromine atom at the C2 position, thereby reducing the number of synthetic steps and improving atom economy. While challenges in controlling regioselectivity exist, ongoing research into novel catalysts and directing groups is showing promise in overcoming these hurdles.

Another key development is the application of continuous flow chemistry to the synthesis of this compound. Flow synthesis offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved purity, and enhanced safety compared to traditional batch processes. The potential for scalability makes flow chemistry an attractive option for the industrial production of this compound and its derivatives.

| Synthetic Strategy | Description | Advantages |

| Direct C-H Bromination | Selective introduction of a bromine atom at the C2 position of 7-nitroindole. | Fewer synthetic steps, increased atom economy. |

| Flow Chemistry | Synthesis in a continuous flow reactor. | Enhanced reaction control, improved safety and scalability. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the reaction. | Reduced reaction times, potential for higher yields. |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is being explored beyond its conventional use in cross-coupling reactions. The interplay between the electron-withdrawing nitro group and the synthetically versatile bromo group opens avenues for novel chemical transformations. Researchers are investigating its participation in cascade reactions, where a series of bond-forming events occur in a single operation to rapidly construct complex molecular architectures.

Furthermore, the development of innovative catalytic systems is enabling new types of reactions. For instance, advancements in photoredox catalysis and electrochemistry are being applied to forge new carbon-carbon and carbon-heteroatom bonds from this compound, expanding its synthetic utility.

Integration into Next-Generation Hybrid Material Systems

The distinct electronic properties of the this compound scaffold make it a compelling building block for advanced materials. Scientists are incorporating this moiety into conjugated polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the nitro group can modulate the electronic energy levels of the resulting materials, allowing for the fine-tuning of their performance.

The bromine atom also serves as a functional handle for post-synthetic modification, enabling the creation of a diverse range of materials with tailored properties. This has led to its integration into porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have potential applications in gas storage, separation, and catalysis.

Advanced In-Situ Spectroscopic Monitoring of Reactions

To gain deeper insights into the reaction mechanisms involving this compound, advanced in-situ spectroscopic techniques are being employed. mt.comspectroscopyonline.com Methods such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of reaction progress. mt.comrsc.orgrsc.org This provides valuable kinetic and mechanistic data, helping to identify reaction intermediates and optimize reaction conditions for improved efficiency and selectivity. mt.comgeochemicalperspectivesletters.org

For example, by monitoring the concentration of reactants, intermediates, and products in real-time, researchers can fine-tune parameters like catalyst loading and temperature to maximize yield and minimize byproduct formation in coupling reactions involving this compound.

Contribution to Sustainable Chemical Technologies and Circular Economy

In alignment with the principles of green chemistry, there is a growing emphasis on developing sustainable synthetic routes for and applications of this compound. csct.ac.ukmdpi.comgao.gov This includes the use of environmentally benign solvents, renewable starting materials, and catalysts based on earth-abundant metals. gao.gov

A key focus is the development of recyclable catalytic systems to minimize waste. gao.gov Furthermore, research is directed towards designing materials derived from this compound that are either biodegradable or readily recyclable, contributing to a more circular economy. The potential applications of this compound in the synthesis of biodegradable polymers and agrochemicals are also being actively investigated, highlighting its role in the future of sustainable chemical technologies. mdpi.com

Conclusion and Outlook

Synthesis of Key Research Findings on 2-Bromo-7-nitro-1H-indole

Research specifically focused on this compound is notably sparse in peer-reviewed literature. The primary available information confirms its existence and availability as a chemical reagent for research purposes. aksci.comappchemical.com Its fundamental properties, such as its molecular formula (C8H5BrN2O2) and molecular weight (241.04 g/mol ), are well-established. appchemical.com However, detailed experimental studies, including comprehensive spectroscopic analysis, physicochemical characterization, and reactivity profiles, are not extensively documented. Consequently, the current body of knowledge positions this compound as a novel, yet largely unexplored, chemical entity. Its significance is presently derived from its potential as a building block in synthetic chemistry, rather than from a history of studied applications or biological activities.

Unresolved Challenges and Persistent Research Questions